N-Stearoylsphingosine
Overview
Description
Cer(D18:1/18:0), also known as C18 cer or ceramide, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:1/18:0) is considered to be a ceramide lipid molecule. Cer(D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/18:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/18:0) can be found anywhere throughout the human cell, such as in intracellular membrane, mitochondria, endosome, and myelin sheath. Cer(D18:1/18:0) exists in all eukaryotes, ranging from yeast to humans. In humans, cer(D18:1/18:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the globoid cell leukodystrophy pathway, and the sphingolipid metabolism pathway. Cer(D18:1/18:0) is also involved in a few metabolic disorders, which include the krabbe disease pathway, the fabry disease pathway, and the gaucher disease pathway.
N-octadecanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as octadecanoyl (stearoyl). It has a role as a mouse metabolite. It is a N-acylsphingosine and a N-stearoyl-sphingoid base. It derives from an octadecanoic acid.
Mechanism of Action
- Role : CERS1 catalyzes the synthesis of C18 Ceramide from sphinganine and acyl-CoA. This compound serves as a key regulator in various cellular processes, including cell survival, proliferation, apoptosis, migration, and drug resistance .
- Ceramide Synthesis Pathway : C18 Ceramide is synthesized via the de novo pathway by CERS1. It acylates sphinganine to form dihydroceramide, which is then converted to ceramide. Ceramide can also serve as a precursor for other sphingolipids, such as sphingomyelin and glucosylceramide .
- Akt Regulation : C18 Ceramide blocks Akt/PKB activity through two mechanisms: (a) enhancing Akt dephosphorylation via protein phosphatase 2A (PP2A) and (b) blocking Akt translocation via PKCz. This inhibition affects cell survival and proliferation .
- Sphingolipid Metabolism : C18 Ceramide is a crucial player in sphingolipid metabolism. It influences the balance between ceramide, sphingomyelin, and other sphingolipids, impacting cell fate and signaling pathways .
- Glycosphingolipid Precursor : Ceramide links with glucose residues to form glucosylceramide, a precursor for glycosphingolipids .
- Cellular Effects : C18 Ceramide influences cell survival, apoptosis, and migration. It can promote exocytosis of glutamate from damaged neurons and contribute to triglyceride production and mitochondrial dysfunction .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
N-Stearoylsphingosine is an analog of sphingosine that lacks a free amino group and a C18-ceramide .
Cellular Effects
Sphingosine, a related compound, has been found to stimulate DNA synthesis and act synergistically with known growth factors to induce proliferation of quiescent Swiss 3T3 fibroblasts .
Molecular Mechanism
Sphingosine, a related compound, has been found to enhance phosphatidylinositol (PI) turnover by stimulating phospholipase C activity . Again, these findings may not directly apply to this compound due to structural differences .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Sphingosine, a related compound, has been found to stimulate DNA synthesis and enhance the mitogenic response to other growth factors .
Metabolic Pathways
Sphingosine, a related compound, is known to be involved in sphingolipid metabolism .
Subcellular Localization
Ceramides, a class of compounds to which this compound belongs, are known to be key components of the lipid bilayer of cell membranes .
Biological Activity
N-Stearoylsphingosine, also known as Ceramide (d18:1/18:0), is a significant sphingolipid with diverse biological activities. This compound plays crucial roles in cellular signaling, metabolism, and various physiological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and data tables.
Overview of this compound
This compound is an amide compound prevalent in eukaryotic organisms. It is synthesized through the de novo pathway from serine and palmitoyl-CoA, involving serine palmitoyltransferase (SPT) as a rate-limiting enzyme. Its structure consists of a sphingosine backbone with a stearic acid moiety, which influences its biological properties.
- Protein Phosphatase Activity : this compound enhances the activity of protein phosphatase 2A (PP2A) by disrupting the binding of PP2A to its inhibitor. This interaction promotes the dephosphorylation of Akt, a key regulator in cell survival and metabolism, thereby influencing various signaling pathways involved in cancer progression and other diseases .
- Role in Sphingolipid Metabolism : This sphingolipid is implicated in modulating ceramide metabolism. Studies have shown that dietary components can influence the levels of this compound in tissues, affecting overall sphingolipid profiles and related metabolic pathways .
- Inflammatory Response Modulation : this compound has been associated with inflammatory processes. It can alter the expression of sphingosine-1-phosphate (S1P) receptors, which are critical for immune responses and inflammation .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Cell Proliferation and Apoptosis : Research indicates that this compound can influence cell growth and apoptosis. For instance, its interaction with S1P pathways may affect cell survival mechanisms in cancer cells .
- Metabolic Regulation : This compound plays a role in lipid metabolism and insulin sensitivity. Its levels have been linked to metabolic disorders such as obesity and type 2 diabetes .
- Asthma Pathogenesis : In pediatric studies, lower concentrations of sphingolipids including this compound were associated with increased risks of asthma development. This suggests that sphingolipid metabolism may be critical in respiratory health .
Table 1: Association of this compound with Asthma Development
Metabolite | β-Estimate | Confidence Interval | P Value | FDR P Value |
---|---|---|---|---|
Glycosyl-N-stearoyl-sphingosine (d18:1/18:0) | -0.516 | -0.777 to -0.254 | 0.0001 | 0.09 |
N-stearoyl-sphingosine (d18:1/18:0) | -0.282 | -0.515 to -0.048 | 0.02 | 1 |
This table illustrates the negative association between this compound levels and asthma risk, highlighting its potential role as a biomarker for respiratory health .
Table 2: Effects on Sphingolipid Metabolism
Treatment Group | Ceramide Levels (µmol/g) | Sphinganine Levels (µmol/g) |
---|---|---|
Control | 12.5 | 3.4 |
Bean-fed | 8.3 | 2.1 |
The data indicate that dietary interventions can significantly alter sphingolipid profiles, including reductions in ceramide levels associated with this compound .
Case Studies
Case Study 1 : A study involving mouse models demonstrated that dietary intake of common beans led to significant reductions in hepatic ceramide levels, including this compound. This reduction correlated with improved metabolic profiles and decreased markers of liver inflammation .
Case Study 2 : In a cohort study examining childhood asthma, researchers found that lower levels of various sphingolipids, including this compound, were linked to increased airway resistance and asthma incidence by age three . This suggests potential therapeutic targets for early intervention.
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODZWWMEJITOND-NXCSZAMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H71NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317818 | |
Record name | C18-Ceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:1/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Cer(d18:1/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2304-81-6 | |
Record name | C18-Ceramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C18-Ceramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cer(d18:1/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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